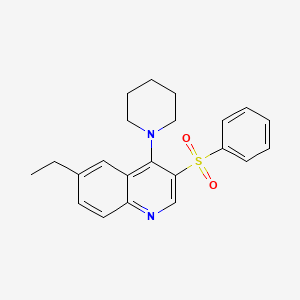

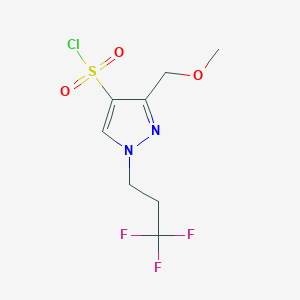

![molecular formula C15H21N3 B2869268 4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile CAS No. 1184258-29-4](/img/structure/B2869268.png)

4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile” is a complex organic molecule that contains a piperidine ring. Piperidines are six-membered heterocycles with one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through various intra- and intermolecular reactions . These reactions can lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Aplicaciones Científicas De Investigación

Drug Design and Development

4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile: is a piperidine derivative, which is a core structure in many pharmacologically active compounds. Piperidine derivatives are known for their versatility in drug design due to their engagement in various biological activities . This compound can serve as a precursor or an intermediate in the synthesis of potential therapeutic agents, particularly in the realm of central nervous system disorders, where piperidine motifs are commonly found.

Protein Kinase Inhibition

The piperidine structure is a key component in the development of protein kinase inhibitors. These inhibitors are crucial in cancer research as they can regulate cell growth and survival pathways. Piperidine derivatives have been shown to provide selective inhibition of protein kinases, such as Protein Kinase B (Akt), which is often deregulated in cancer cells . This compound could be explored for its potential to act as a scaffold in creating new, more effective kinase inhibitors.

Biological Activity Modulation

Compounds containing the piperidine moiety have been associated with a wide range of biological activities. They are present in over twenty classes of pharmaceuticals, including alkaloids . The ethyl(piperidin-4-yl)amino group within this compound could be key in modulating biological activity, leading to the discovery of new drugs with diverse therapeutic effects.

Chemical Synthesis

In synthetic chemistry, this compound could be utilized in multicomponent reactions due to its amine functionality. It can act as a building block for the synthesis of more complex molecules. Its presence in a reaction can introduce the piperidine ring into new compounds, which is a valuable trait in the synthesis of heterocyclic compounds .

Pharmacological Research

The piperidine ring is a common feature in molecules with pharmacological importance. Research into the pharmacological applications of piperidine derivatives has been extensive, indicating that this compound could be instrumental in the development of new drugs with piperidine as a core structure .

PROTAC Development

The amine group in this compound provides a functional handle for conjugation, making it a candidate for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel class of therapeutic agents that target proteins for degradation. This compound could be used to rapidly conjugate with linkers for PROTAC development, contributing to the field of targeted protein degradation .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-[[ethyl(piperidin-4-yl)amino]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3/c1-2-18(15-7-9-17-10-8-15)12-14-5-3-13(11-16)4-6-14/h3-6,15,17H,2,7-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEDVIUCRHRQJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=C(C=C1)C#N)C2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[Ethyl(piperidin-4-yl)amino]methyl}benzonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2869186.png)

![1-Boc-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2869191.png)

![N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2869192.png)

![2-(3-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2869193.png)

![2-[[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2869199.png)

![2-[2-(3-Methylphenyl)hydrazono]-3-oxo-3-(2-thienyl)propanal](/img/structure/B2869206.png)